molecular formula C9H7NO4 B8696095 methyl 5-(furan-3-yl)oxazole-4-carboxylate CAS No. 88352-88-9

methyl 5-(furan-3-yl)oxazole-4-carboxylate

Cat. No.: B8696095
CAS No.: 88352-88-9
M. Wt: 193.16 g/mol
InChI Key: PBIULHQYEUKHPR-UHFFFAOYSA-N
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Description

methyl 5-(furan-3-yl)oxazole-4-carboxylate is a heterocyclic compound that contains both furan and oxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3-furyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . The reaction conditions often involve the use of polar solvents and specific catalysts to achieve high yields and regioselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

methyl 5-(furan-3-yl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride.

    Halogenated reagents: Bromine, chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of methyl 5-(3-furyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 5-(furan-3-yl)oxazole-4-carboxylate is unique due to its specific combination of furan and oxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

88352-88-9

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

methyl 5-(furan-3-yl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C9H7NO4/c1-12-9(11)7-8(14-5-10-7)6-2-3-13-4-6/h2-5H,1H3

InChI Key

PBIULHQYEUKHPR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC=N1)C2=COC=C2

Origin of Product

United States

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